molecular formula C11H15NO2 B1629621 1-(4-Ethoxyphenyl)-1-propanone oxime CAS No. 91247-25-5

1-(4-Ethoxyphenyl)-1-propanone oxime

Cat. No.: B1629621
CAS No.: 91247-25-5
M. Wt: 193.24 g/mol
InChI Key: QTKPGQSCJWTLEU-QXMHVHEDSA-N
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Description

1-(4-Ethoxyphenyl)-1-propanone oxime is an organic compound characterized by the presence of an oxime functional group attached to a 1-(4-ethoxyphenyl)-1-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-1-propanone oxime can be synthesized through the reaction of 1-(4-ethoxyphenyl)-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-1-propanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-1-propanone oxime has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1-propanone oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1-propanone oxime
  • 1-(4-Chlorophenyl)-1-propanone oxime
  • 1-(4-Methylphenyl)-1-propanone oxime

Uniqueness: 1-(4-Ethoxyphenyl)-1-propanone oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

91247-25-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(NZ)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3/b12-11-

InChI Key

QTKPGQSCJWTLEU-QXMHVHEDSA-N

SMILES

CCC(=NO)C1=CC=C(C=C1)OCC

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)OCC

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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